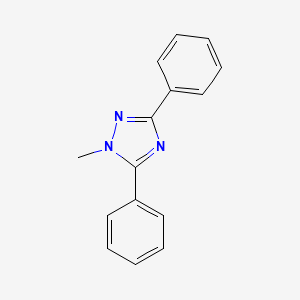![molecular formula C16H12Br2O3 B7777917 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one CAS No. 4073-80-7](/img/structure/B7777917.png)
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one
Descripción general
Descripción
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one is a brominated organic compound with the molecular formula C16H12Br2O3 and a molar mass of 412.07 g/mol . This compound is characterized by the presence of two bromine atoms and a phenoxy group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one typically involves the bromination of precursor compounds. One common method involves the reaction of 4-(2-bromoacetyl)phenol with 4-bromophenacyl bromide under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone or acetonitrile. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Análisis De Reacciones Químicas
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones or other oxidized products.
Reduction Reactions: The carbonyl group in the ethanone moiety can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The bromine atoms act as electrophilic centers, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can inhibit the activity of enzymes or alter the function of proteins, making it useful in biochemical research.
Comparación Con Compuestos Similares
2-Bromo-1-{4-[4-(2-bromoacetyl)phenoxy]phenyl}ethan-1-one can be compared with other brominated phenoxy compounds, such as:
2-Bromo-1-(4-(methylthio)phenyl)ethanone: This compound has a similar structure but contains a methylthio group instead of a phenoxy group.
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone: This compound contains a dimethylamino group, which imparts different chemical properties and reactivity.
The uniqueness of this compound lies in its combination of bromine atoms and phenoxy group, which provides a distinct reactivity profile and makes it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2-bromo-1-[4-[4-(2-bromoacetyl)phenoxy]phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2O3/c17-9-15(19)11-1-5-13(6-2-11)21-14-7-3-12(4-8-14)16(20)10-18/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQOHLBSCRDFIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)OC2=CC=C(C=C2)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401249091 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4073-80-7 | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4073-80-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1′-(Oxydi-4,1-phenylene)bis[2-bromoethanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401249091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Bis(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B7777843.png)



![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)
![4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B7777876.png)
![6-[(2-Amino-1,3-benzothiazol-5-yl)oxy]-1,3-benzothiazol-2-amine](/img/structure/B7777878.png)


![5-[5-(5-Aminopentyl)pyrazin-2-yl]pentan-1-amine dihydrochloride](/img/structure/B7777883.png)



